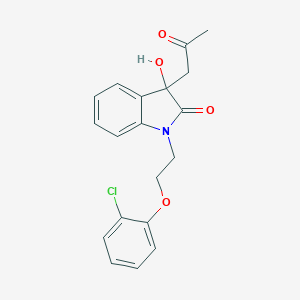
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a complex organic compound. It contains an indolin-2-one core, which is a type of heterocyclic compound. The molecule also contains a chlorophenoxy group and a 2-oxopropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C20H20ClNO4 . The molecule contains several functional groups, including a ketone, an ether, and a chloro group. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions such as nucleophilic addition. The ether could participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar ketone and ether groups would likely make this compound somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Several 3-substituted-indolin-2-ones, which share a core structure with the compound of interest, have been synthesized and evaluated for their biological activities. Research indicates that the presence of certain substituents, such as a chlorine atom or a 2-(ethyl-amino)ethylcarbamoyl group, significantly enhances antitumor activities against various cancer cell lines, including non-small cell lung cancer and melanoma, due to reduced cardiotoxicity and increased efficacy (Jin et al., 2011).
Polymorphism and Solid-State Characterization
Investigations into the polymorphism of pharmaceutical compounds have utilized spectroscopic and diffractometric techniques to characterize different forms. Such studies are crucial for understanding the physical and chemical stability of compounds, which is directly relevant for the development of pharmaceuticals and materials science (Vogt et al., 2013).
Inhibition of 5-Lipoxygenase
Compounds derived from 2-amino-5-hydroxyindoles, which are structurally related to the compound , have shown potent inhibition of 5-lipoxygenase (5-LO). This enzyme is key in the biosynthesis of leukotrienes, implicated in inflammation, atherosclerosis, and cancer. Such inhibitors have potential therapeutic applications in diseases associated with leukotriene action (Landwehr et al., 2006).
Corrosion Inhibition
Quinoxalines, including derivatives with structural similarities to the target compound, have been studied for their corrosion inhibition properties on metals in acidic media. These studies help in designing more effective corrosion inhibitors for industrial applications, indicating the compound's potential application in materials science and engineering (Zarrouk et al., 2014).
Antimicrobial Activity
Research into substituted indole derivatives has identified compounds with significant antimicrobial activity. This opens avenues for the development of new antibacterial and antifungal agents, highlighting the potential of indolin-2-one derivatives in combating infectious diseases (Prasad, 2017).
Cholinesterase Inhibition and Antioxidant Activity
Derivatives of indoline-3-propionic acids and esters, closely related to the compound , have shown both cholinesterase inhibitory activity and antioxidant properties. This dual functionality suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where oxidative stress and cholinergic deficits are prominent (Yanovsky et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)14-6-2-4-8-16(14)21(18(19)23)10-11-25-17-9-5-3-7-15(17)20/h2-9,24H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDILFUVVYVHQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide](/img/structure/B368394.png)
![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)
![2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368396.png)
![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)